Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate
Description
Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a unique bicyclic structure with a 5-oxa (oxygen-containing) ring and an 8-amino substituent. Its molecular formula is C₁₀H₁₆N₂O₃, and it is often utilized as a key intermediate in pharmaceutical synthesis, particularly for designing receptor ligands and bioactive molecules. The hydrochloride salt form of related derivatives (e.g., 8-amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride) has been documented with 95% purity, indicating its relevance in high-precision applications .
The tert-butyl-protected analog, tert-butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 2306262-06-4), is commercially available and serves as a precursor for deprotection reactions in medicinal chemistry workflows .
Properties
IUPAC Name |
methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-13-9(12)7-4-10(5-7)6-8(11)2-3-14-10/h7-8H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJWALWMQJPKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(CCO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent to facilitate the cyclization process.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This step may involve the use of an amine reagent and a suitable catalyst to promote the substitution.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
While specific industrial production methods for Methyl 8-amino-5-oxaspiro[3This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and catalysts such as palladium on carbon (Pd/C).
Major Products
Oxidation: Oxo derivatives of the spirocyclic core.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 8-Amino-5-Thiaspiro[3.5]Nonane-2-Carboxylate
- Structural Difference : Replaces the oxygen atom in the 5-oxa ring with sulfur (5-thia), altering electronic properties and lipophilicity.
- Synthesis : Prepared via analogous routes, with sulfur incorporation impacting reaction kinetics. The hydrochloride derivative is supplied by multiple vendors (e.g., Shaanxi TNJONE Pharmaceutical Co., Ltd.) .
- Applications : Increased metabolic stability due to sulfur’s resistance to oxidation, making it suitable for protease inhibitors or kinase modulators.
tert-Butyl 2,7-Diazaspiro[3.5]Nonane-2-Carboxylate
- Structural Difference: Contains two nitrogen atoms (2,7-diaza) instead of one oxygen and one amino group.
- Synthesis : Synthesized via reductive amination (e.g., using 6-fluoro-1H-indole-3-carbaldehyde) followed by Boc deprotection and amide coupling .
- Applications : Demonstrated utility as a sigma receptor ligand, with modifications enhancing binding affinity .
tert-Butyl 7-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate
Spirocyclic Variants with Mixed Heteroatoms
- Examples: tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1251011-05-8) . tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1251002-01-3) .
- Key Differences : Varying heteroatom positions modulate solubility and reactivity. For instance, 2,7-diaza derivatives are preferred for metal coordination in catalysis .
Comparative Data Table
Biological Activity
Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its reactivity and interaction with biological targets. The compound can be represented by the following chemical formula:
This structure allows for unique interactions with enzymes and receptors, making it a valuable compound in drug design and development.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Core : A cyclization reaction is performed using a suitable precursor, often facilitated by a strong base in a polar aprotic solvent.
- Introduction of the Amino Group : This is achieved through nucleophilic substitution reactions involving amine reagents.
- Esterification : The carboxylic acid group is esterified to form the methyl ester, completing the synthesis process.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these biological targets.
Case Studies
- Enzyme Interaction : Research indicates that this compound can be used to study enzyme-substrate interactions, particularly in systems where enzyme activity needs to be modulated for therapeutic purposes.
- Anticancer Potential : In studies focusing on cancer cell lines, compounds with similar spirocyclic structures have shown promising results in inhibiting specific enzymes overexpressed in tumors, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). This suggests potential applications for this compound in anticancer drug development .
- Pharmacological Screening : Preliminary pharmacological screenings have indicated that this compound may exhibit activity against specific bacterial strains, showcasing its potential as an antimicrobial agent .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Structure | Spirocyclic with amino and ester functional groups | Various spirocyclic compounds |
| Biological Target | Enzymes (e.g., NQO1) | Similar enzyme targets |
| Activity | Anticancer, antimicrobial potential | Varies widely among compounds |
Research Findings
Recent studies have highlighted the versatility of this compound as a building block for more complex molecules in medicinal chemistry. Its unique properties facilitate the development of new therapeutic agents targeting various diseases.
- In Vitro Studies : In vitro assays have demonstrated that modifications to the spirocyclic structure can enhance binding affinity to target enzymes, suggesting avenues for optimizing drug efficacy .
- Toxicity Assessments : Toxicity evaluations are crucial for assessing the safety profile of this compound, particularly in potential therapeutic applications.
Q & A
Q. Table 1. Key Structural Parameters from X-ray Crystallography
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C–O Bond Length (Carboxylate) | 1.21 ± 0.02 | |
| N–H···O Hydrogen Bond | 2.89 Å, 158° | |
| Spiro Carbon (C3–C5) Deviation | 0.0082 (max) |
Q. Table 2. Synthetic Yields of Analogous Spiro Compounds
| Reaction Type | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Hydrogenation (Raney Ni/H₂) | 85–90 | MeOH, 50 psi, RT | |
| Benzoylation (Procedure D) | 75 | CH₂Cl₂, 2% MeOH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
